2-Chloro-6-methoxybenzo[d]thiazol-7-amine
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Overview
Description
2-Chloro-6-methoxybenzo[d]thiazol-7-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxybenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-methoxybenzothiazole with chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or isopropyl alcohol, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as electrosynthesis. This method is considered environmentally friendly and cost-effective. It involves the use of aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxybenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-6-methoxybenzo[d]thiazol-7-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzo[d]thiazol-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Similar in structure but lacks the chlorine atom.
6-Chlorobenzo[d]thiazol-2-ylhydrazine: Contains a hydrazine group instead of an amine group.
2-Bromo-6-methoxybenzothiazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-6-methoxybenzo[d]thiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-methoxy-1,3-benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQKFWFYXXEXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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